![molecular formula C19H15BrO6 B2517952 [3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester CAS No. 303119-36-0](/img/structure/B2517952.png)

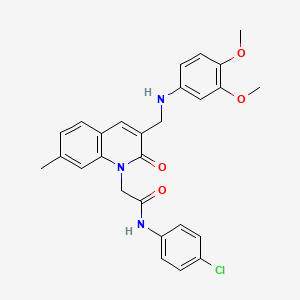

[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Biological Activities of Esters

Esters, including phthalic acid esters (PAEs), have been studied for their biological activities. PAEs are widely used as plasticizers and additives, enhancing the mechanical extensibility and flexibility of products. Natural occurrences of PAEs in plants and microorganisms suggest potential biosynthesis in nature. These compounds exhibit allelopathic, antimicrobial, insecticidal, and other biological activities, which may enhance the competitiveness of plants, algae, and microorganisms to accommodate biotic and abiotic stress (Huang et al., 2021).

Environmental Impact and Degradation

The environmental fate of esters, including PAEs, involves their occurrence, transformation, and removal methods. Despite being considered potential hazards to ecosystem functioning and public health, PAEs are ubiquitous in the environment due to their extensive synthesis and utilization. Advanced oxidation processes (AOPs) have been studied for the removal of PAEs, offering insights into more effective degradation methods under various conditions (Muszyński et al., 2019).

Catalytic Production from Biomass

The catalytic production of esters from biomass feedstocks is an area of research focusing on resource-saving, waste minimization, and the improvement of environmental safety and economic efficiency. This includes alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, highlighting the potential for implementing new industrial processes aimed at obtaining advanced chemical products, particularly polymers (Sevostyanova & Batashev, 2023).

Health and Environmental Risks

Assessments of the chronic aquatic toxicity of PAEs have shown that populations of fish and invertebrates may be adversely affected by exposure to certain PAEs. However, C8 or higher PAEs do not appear to adversely affect these populations. This suggests the importance of understanding the specific chemical structure and its environmental interactions to assess health and ecological risks accurately (Staples et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO6/c1-2-23-18(21)11-24-12-7-8-13-16(9-12)25-10-17(19(13)22)26-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHEVCHUKZJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)